molecular formula C₁₅H₂₀N₄O₈ B018123 [3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate CAS No. 23274-21-7

[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate

Cat. No. B018123
CAS RN: 23274-21-7
M. Wt: 384.34 g/mol
InChI Key: ZGVQACKXOOWCLS-UHFFFAOYSA-N
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Description

The compound appears to be a nucleoside analog, which are compounds of great interest due to their potential biological activities and applications in medicinal chemistry. Nucleoside analogs often mimic the structure of naturally occurring nucleosides and can interfere with biological processes such as DNA and RNA synthesis.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step organic reactions. For example, the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with various reagents can afford different heterocyclic compounds through intramolecular cyclization, showcasing the versatility of carbazole derivatives in synthetic chemistry (Martin & Prasad, 2007). These methodologies could potentially be adapted for the synthesis of the compound .

Scientific Research Applications

Synthesis of Novel Compounds

  • A study illustrated the synthesis of novel thiazolidines, azetidines, imidazolines, and imidazolin-4-ylidene acetates, emphasizing their potential for developing new chemical entities with varied biological activities (Desai et al., 2001).

Biological Activity and Antibacterial Properties

  • Research on the synthesis of 3-pyrrol-3′-yloxindoles and their derivatives highlighted their potential biological significance, particularly in the context of pharmaceutical applications (Velikorodov et al., 2011).

Synthesis and Transformations in Medicinal Chemistry

  • The study on the synthesis of 1H-imidazole 3-oxides derived from amino acid esters provided insights into the potential applications of these compounds in medicinal chemistry, particularly in the development of new drugs with improved therapeutic profiles (Jasiński et al., 2008).

Development of Antiprotozoal Agents

  • Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines explored their antiprotozoal properties, showcasing the potential of these compounds in treating protozoal infections (Ismail et al., 2004).

Anticancer and Anti-5-lipoxygenase Agents

  • A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives indicated their potential as anticancer and anti-5-lipoxygenase agents, offering a new avenue for cancer and inflammation treatment (Rahmouni et al., 2016).

properties

IUPAC Name

[3,4-diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O8/c1-6(20)24-4-9-11(25-7(2)21)12(26-8(3)22)15(27-9)19-5-18-10(13(19)16)14(17)23/h5,9,11-12,15H,4,16H2,1-3H3,(H2,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVQACKXOOWCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303291
Record name 5-amino-1-(2,3,5-tri-o-acetylpentofuranosyl)-1h-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate

CAS RN

23274-21-7
Record name NSC157736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-(2,3,5-tri-o-acetylpentofuranosyl)-1h-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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